molecular formula C10H18N2O2 B567710 Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate CAS No. 1272412-72-2

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Cat. No. B567710
M. Wt: 198.266
InChI Key: WDVOLHDNUMLNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate is CHNO with an average mass of 198.262 Da and a monoisotopic mass of 198.136826 Da . The compound has a high degree of chirality.


Physical And Chemical Properties Analysis

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 282.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.1±3.0 kJ/mol and a flash point of 124.7±20.4 °C . The compound has a molar refractivity of 53.7±0.4 cm3 .

Scientific Research Applications

Synthesis and Derivative Development

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate and its derivatives are valuable in organic synthesis and medicinal chemistry due to their unique structural properties. The compound serves as a versatile building block for the development of novel compounds with potential applications in drug discovery and development. Meyers et al. (2009) have described efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its usefulness for further selective derivatization on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, & A. Thorarensen, 2009). Similarly, Burkhard and Carreira (2008) reported on the synthesis of 2,6-diazaspiro[3.3]heptane as a structural surrogate for piperazine, demonstrating its utility in arene amination reactions (Johannes A. Burkhard & E. Carreira, 2008).

Enantioselective Synthesis

Enantioselective approaches to synthesize spirocyclic scaffolds, such as (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, have been developed, showcasing the potential of these compounds in the synthesis of antiviral agents like ledipasvir. López et al. (2020) demonstrated a catalytic and enantioselective preparation of the 4-methyleneproline scaffold, a precursor to the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (B. López, M. Bartra, Ramon Berenguer, X. Ariza, Jordi García, R. Gómez, & Hèctor Torralvo, 2020).

Amino Acid Analogues

The synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been explored. These compounds add to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design. Radchenko, Grygorenko, and Komarov (2010) detailed the synthesis, adding to the toolbox for medicinal chemistry and drug design (D. Radchenko, O. Grygorenko, & I. Komarov, 2010).

Supramolecular Chemistry

In supramolecular chemistry, the spirocyclic scaffolds derived from tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate have been employed to study the relationship between molecular and crystal structure, highlighting the importance of substituents in supramolecular arrangements. Graus et al. (2010) discussed the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, underscoring the role of substituents on the cyclohexane ring in supramolecular arrangements (Sara Graus, D. Casabona, S. Uriel, C. Cativiela, & J. Serrano, 2010).

Safety And Hazards

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261 .

properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVOLHDNUMLNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718596
Record name tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

CAS RN

1272412-72-2
Record name 1,6-Diazaspiro[3.3]heptane-6-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272412-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.